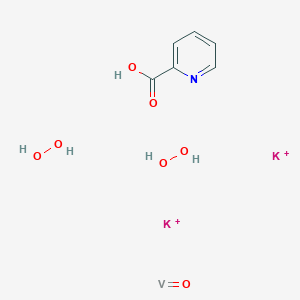
Bis(peroxo)(pyridine-2-carboxylato)oxovanadate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is a novel Vanadium compound . It is used as an inhibitor of phosphatases, particularly inositol phosphatases . This compound is utilized in the treatment of neurodegenerative diseases and has antineoplastic activity .
Chemical Reactions Analysis
While specific chemical reactions involving Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate are not detailed in the available resources, it’s known that this compound plays a significant role in inhibiting phosphatases .Physical and Chemical Properties Analysis
The molecular weight of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is 331.24 , and its molecular formula is C6H4K2NO7V . Unfortunately, the specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
1. Inhibition des phosphatases dans les maladies neurodégénératives Le Bis(peroxo)(pyridine-2-carboxylato)oxovanadate de potassium est un nouveau composé de vanadium qui agit comme un inhibiteur des phosphatases, en particulier des phosphatases d'inositol. Cette inhibition est cruciale dans le traitement des maladies neurodégénératives, où une activité phosphatasique anormale peut entraîner la mort neuronale .
Activité antinéoplasique
Ce composé présente également une activité antinéoplasique, ce qui signifie qu'il peut inhiber la croissance et la propagation des tumeurs. Ceci est particulièrement important dans la recherche sur le cancer, où le contrôle de la croissance tumorale est un objectif principal .
Inhibition de l'angiogenèse
Dans les systèmes de culture cellulaire, le this compound s'est avéré interférer avec la croissance, l'organisation et la différenciation terminale des cellules endothéliales, qui sont des processus clés de l'angiogenèse, la formation de nouveaux vaisseaux sanguins. Cela peut être particulièrement utile pour prévenir la croissance tumorale et les métastases .
Mécanisme D'action
Target of Action
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate, a novel Vanadium compound, primarily targets phosphatases , particularly inositol phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolic processes.
Mode of Action
As an inhibitor of phosphatases, Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate binds to these enzymes, preventing them from removing phosphate groups from their substrate molecules . This inhibition disrupts the normal function of the phosphatases, leading to alterations in cellular signaling pathways.
Biochemical Pathways
The inhibition of phosphatases, particularly inositol phosphatases, affects various biochemical pathways. Inositol phosphatases are involved in the regulation of the phosphoinositide signaling pathway, which plays a key role in numerous cellular processes, including cell growth and survival, metabolism, and intracellular trafficking . By inhibiting these enzymes, Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate can potentially alter these processes.
Result of Action
The molecular and cellular effects of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate’s action are linked to its inhibition of phosphatases. This compound has been utilized in the treatment of neurodegenerative diseases and has shown antineoplastic activity , suggesting it may influence cell growth and survival pathways.
Analyse Biochimique
Biochemical Properties
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is known to interact with various enzymes and proteins. It acts as an inhibitor of phosphatases, particularly inositol phosphatases . The nature of these interactions involves the inhibition of these enzymes, which can affect various biochemical reactions within the cell .
Cellular Effects
The effects of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate on cells are significant. It influences cell function by inhibiting phosphatases, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .
Propriétés
IUPAC Name |
dipotassium;hydrogen peroxide;oxovanadium;pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.2K.2H2O2.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;/h1-4H,(H,8,9);;;2*1-2H;;/q;2*+1;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSNUCBFQHXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.OO.OO.O=[V].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K2NO7V+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V) affect cell proliferation in neuronal and glial cell lines?
A1: Research indicates that bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [, ]. When introduced to cultures of neuroblastoma (NB 41) and glioma (C6) cells, bpV(pic) led to a significant decrease in proliferation rates and caused the cells to accumulate at the G2/M transition phase of the cell cycle []. This suggests that bpV(pic), through PTP inhibition, disrupts the tightly regulated process of cell cycle progression, ultimately hindering uncontrolled cell growth.
Q2: What is the proposed mechanism behind the cell cycle arrest observed in cells treated with Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V)?
A2: The study suggests that bpV(pic) might be targeting cdc25 phosphatases within the cells []. Cdc25 phosphatases play a crucial role in activating cyclin-dependent kinase p34cdc2, a key regulator of the G2/M transition. The researchers observed increased tyrosine phosphorylation of p34cdc2 and a significant reduction in its kinase activity in bpV(pic) treated cells []. This hyperphosphorylation and inactivation of p34cdc2, likely caused by the inhibition of cdc25, prevents the cells from progressing through the G2/M checkpoint, leading to the observed cell cycle arrest.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
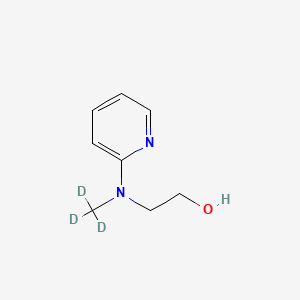
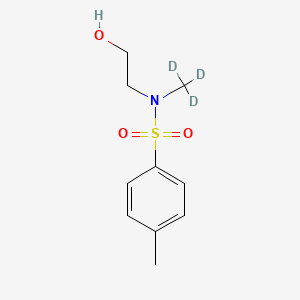
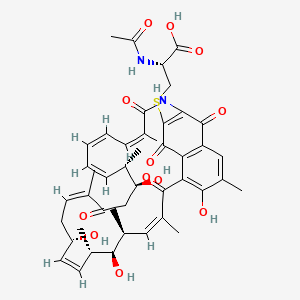
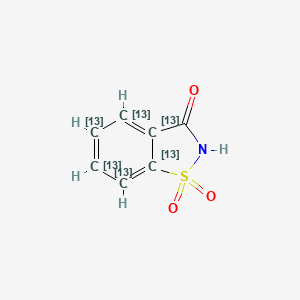


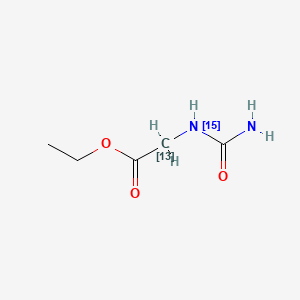
![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)



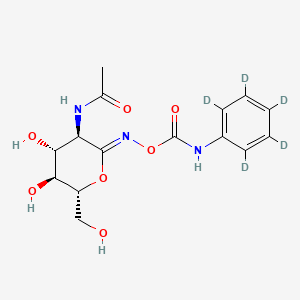
![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

